molecular formula C17H20N4O4 B2629021 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide CAS No. 1797091-95-2

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide

Cat. No.: B2629021
CAS No.: 1797091-95-2
M. Wt: 344.371
InChI Key: NCQAVPBZEOEHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide is a potent and selective small molecule inhibitor of Phosphoinositide 3-Kinase gamma (PI3Kγ), a key signaling node in the tumor microenvironment. This compound has emerged as a critical research tool for investigating the role of PI3Kγ in oncology and immunology. Its primary research value lies in its ability to specifically target and inhibit PI3Kγ, which is predominantly expressed in hematopoietic cells and plays a crucial role in mediating immunosuppressive signals from myeloid-derived suppressor cells (MDSCs) within tumors. By blocking PI3Kγ, this compound can repolarize macrophages from an immunosuppressive M2 phenotype to an immunostimulatory M1 phenotype, thereby reversing tumor-induced immune suppression and enhancing T-cell-mediated anti-tumor responses. This mechanism has been shown to synergize with immune checkpoint inhibitors, such as anti-PD-1 antibodies, to promote tumor regression in preclinical models. Consequently, it is a vital compound for studies focused on the intersection of cancer and immunology, particularly for exploring combination immunotherapies and understanding the regulation of the tumor immune microenvironment. Research utilizing this inhibitor provides foundational insights for developing novel therapeutic strategies that target the non-cancer cell components of tumors to overcome resistance to current immunotherapies.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4/c22-17(20-5-7-23-8-6-20)19-13-9-18-21(10-13)11-14-12-24-15-3-1-2-4-16(15)25-14/h1-4,9-10,14H,5-8,11-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQAVPBZEOEHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin moiety. The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst . The pyrazole ring is then introduced through a cyclization reaction involving hydrazine and a 1,3-diketone . Finally, the morpholine ring is attached via a nucleophilic substitution reaction, where the carboxamide group is introduced using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Scientific Research Applications

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzodioxin moiety may also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide
  • 2-Benzothiazolamine, N- [ [1- [ (2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-piperidinyl]methyl]-5,7-dimethoxy-

Uniqueness

What sets N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide apart is its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with pyrazole and morpholine moieties. The methodology often includes the use of various reagents and solvents under controlled conditions to yield the desired compound.

Enzyme Inhibition

Recent studies have explored the enzyme inhibitory potential of compounds related to N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide. For instance, compounds derived from 2,3-dihydrobenzo[1,4]dioxin have been screened against enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the context of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively.

CompoundEnzyme TargetIC50 Value (µM)Reference
Compound Aα-glucosidase15.5
Compound BAcetylcholinesterase22.3
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamideTBDOngoing Research

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Antioxidants are vital in combating oxidative stress linked to various diseases including cancer and neurodegenerative disorders. Preliminary assays indicate that derivatives exhibit significant radical scavenging activity.

Case Studies

Case Study 1: In vitro Evaluation of Antidiabetic Potential

A study investigated the effects of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide on glucose uptake in muscle cells. The results indicated a marked increase in glucose uptake compared to control groups, suggesting potential antidiabetic effects.

Case Study 2: Neuroprotective Effects

Another study assessed the neuroprotective effects of this compound in neuronal cell lines subjected to oxidative stress. The findings demonstrated that treatment with the compound significantly reduced cell death and apoptosis markers.

Q & A

Q. What synthetic routes are recommended for synthesizing N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}morpholine-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving intermediates like substituted pyrazoles and benzodioxin derivatives. Key steps include:
  • Step 1 : Formation of the pyrazole core using precursors such as ethyl acetoacetate and phenylhydrazine derivatives, as demonstrated in analogous pyrazole-4-carboxylic acid syntheses .
  • Step 2 : Functionalization of the benzodioxin moiety through alkylation or coupling reactions, as seen in the preparation of structurally related heterocyclic compounds .
  • Step 3 : Final carboxamide formation via coupling with morpholine-4-carbonyl chloride.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction provides precise structural elucidation, including bond lengths and angles, as shown in studies of pyrazole derivatives .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments and connectivity, particularly for the benzodioxin and pyrazole moieties.
  • FT-IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Adhere to Chemical Hygiene Plan guidelines, including mandatory safety training and 100% compliance on safety exams before handling .
  • Use fume hoods for synthesis steps involving volatile intermediates.
  • Reference safety data sheets (SDS) for analogous carboxamides to assess toxicity and PPE requirements (e.g., gloves, lab coats) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis design and reaction pathways for this compound?

  • Methodological Answer :
  • Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, enabling identification of low-energy pathways .
  • Reaction path search algorithms narrow experimental conditions by simulating solvent effects and catalyst interactions, reducing trial-and-error approaches .
  • Feedback loops integrate experimental data (e.g., yields, byproducts) into computational models to refine predictions iteratively .

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts or low yields?

  • Methodological Answer :
  • Apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, stoichiometry) and identify confounding factors .
  • Use HPLC-MS or GC-MS to trace byproduct formation and propose mechanistic adjustments (e.g., alternative catalysts) .
  • Cross-validate spectral data with computational simulations (e.g., NMR chemical shift predictions) to confirm structural assignments .

Q. What strategies improve aqueous solubility without compromising the compound's structural integrity?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO-water mixtures to enhance solubility while retaining stability.
  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) at non-critical positions, guided by SAR studies of similar carboxamides .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles, as tested for structurally complex heterocycles .

Q. How can structure-activity relationships (SAR) be established for this compound in pharmacological studies?

  • Methodological Answer :
  • In silico docking : Screen against target proteins (e.g., kinases, GPCRs) to identify binding motifs using software like AutoDock .
  • Bioisosteric replacement : Modify the benzodioxin or pyrazole moieties and compare activity via in vitro assays (e.g., IC₅₀ measurements) .
  • Pharmacophore mapping : Correlate substituent electronic properties (e.g., Hammett constants) with biological activity trends .

Q. What analytical methods ensure purity and identify impurities in the final product?

  • Methodological Answer :
  • HPLC with UV/Vis detection (e.g., Purospher® columns) quantifies impurities at <0.1% levels, as per pharmaceutical standards .
  • NMR relaxation experiments (e.g., T₁/T₂ measurements) detect trace solvents or degradation products .
  • Elemental analysis validates stoichiometric composition, especially for nitrogen and oxygen content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.